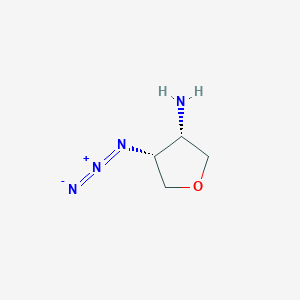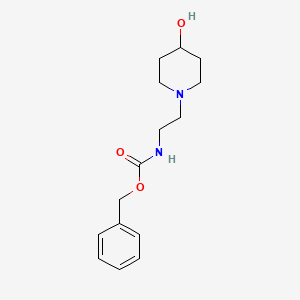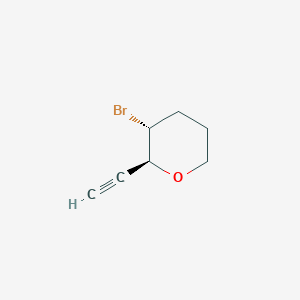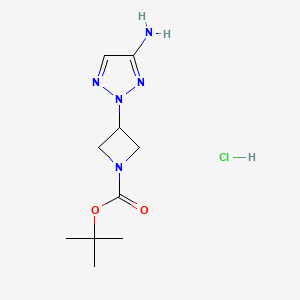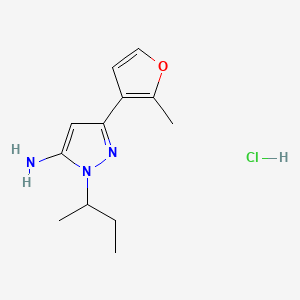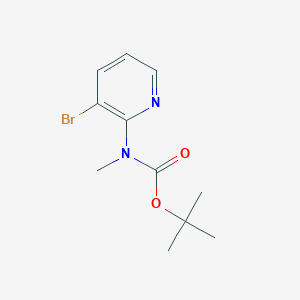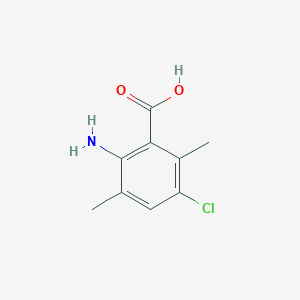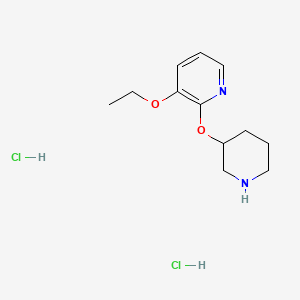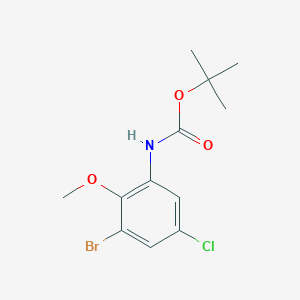![molecular formula C9H9BrO B13501693 [4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
[4-(2-Bromoethenyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Bromoethenyl)phenyl]methanol: is an organic compound with the molecular formula C9H9BrO. It is characterized by a phenyl ring substituted with a bromoethenyl group and a methanol group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Bromoethenyl)phenyl]methanol typically involves the bromination of a suitable precursor, followed by a reaction with a phenylmethanol derivative. One common method involves the use of bromine (Br2) in the presence of a catalyst to introduce the bromoethenyl group onto the phenyl ring. The reaction conditions often include a solvent such as dichloromethane (CH2Cl2) and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Bromoethenyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [4-(2-Bromoethyl)phenyl]methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromoethenyl group, leading to the formation of various substituted derivatives. Typical reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in water, KOtBu in tert-butanol.
Major Products:
Oxidation: 4-(2-Bromoethenyl)benzaldehyde, 4-(2-Bromoethenyl)benzoic acid.
Reduction: 4-(2-Bromoethyl)phenylmethanol.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: [4-(2-Bromoethenyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.
Medicine: Research into this compound has explored its potential as a precursor for drug development. Its derivatives may exhibit pharmacological properties that are useful in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of [4-(2-Bromoethenyl)phenyl]methanol involves its interaction with specific molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the phenylmethanol moiety can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
[4-(2-Chloroethenyl)phenyl]methanol: Similar structure but with a chloroethenyl group instead of a bromoethenyl group.
[4-(2-Fluoroethenyl)phenyl]methanol: Contains a fluoroethenyl group, leading to different reactivity and properties.
[4-(2-Iodoethenyl)phenyl]methanol: The presence of an iodoethenyl group results in distinct chemical behavior.
Uniqueness: [4-(2-Bromoethenyl)phenyl]methanol is unique due to the presence of the bromoethenyl group, which imparts specific reactivity patterns. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
[4-[(E)-2-bromoethenyl]phenyl]methanol |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-6,11H,7H2/b6-5+ |
InChI Key |
OXFSPOLVEGLTIV-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CO)/C=C/Br |
Canonical SMILES |
C1=CC(=CC=C1CO)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


